molecular formula C16H30O2 B080941 Citronellyl hexanoate CAS No. 10580-25-3

Citronellyl hexanoate

Cat. No.: B080941
CAS No.: 10580-25-3
M. Wt: 254.41 g/mol
InChI Key: KNYRCCKTQMBSFP-UHFFFAOYSA-N
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Description

Citronellyl hexanoate is an organic compound belonging to the class of fatty alcohol esters. It is an ester derivative of citronellol and hexanoic acid. This compound is known for its pleasant floral and fruity aroma, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl hexanoate can be synthesized through the esterification of citronellol with hexanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process may also involve the use of enzymatic catalysts to enhance the reaction efficiency and reduce the environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes and acids.

    Reduction: The ester can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Citronellyl hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of citronellyl hexanoate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes. The exact molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

    Citronellyl acetate: Another ester of citronellol, known for its similar floral aroma.

    Geranyl acetate: An ester of geraniol, with a more pronounced fruity scent.

    Linalyl acetate: An ester of linalool, commonly used in perfumery for its fresh, floral fragrance.

Uniqueness: Citronellyl hexanoate stands out due to its balanced floral and fruity aroma, making it a versatile ingredient in both fragrance and flavor formulations. Its relatively low molecular weight and high volatility contribute to its effectiveness as a top note in perfumes .

Properties

IUPAC Name

3,7-dimethyloct-6-enyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,15H,5-8,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYRCCKTQMBSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864291
Record name Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

240.00 °C. @ 760.00 mm Hg
Record name Citronellyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10580-25-3
Record name Citronellyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10580-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Record name Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citronellyl hexanoate
Source European Chemicals Agency (ECHA)
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Record name Citronellyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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